4-methoxy-N-(3-methylbenzyl)benzenesulfonamide
Overview
Description
4-methoxy-N-(3-methylbenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group attached to the benzene ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methylbenzyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 3-methylbenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybenzenesulfonyl chloride is added to a solution of 3-methylbenzylamine in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: 4-hydroxy-N-(3-methylbenzyl)benzenesulfonamide.
Reduction: 4-methoxy-N-(3-methylbenzyl)aniline.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(3-methylbenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methylbenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- 4-methoxy-N-(2-methylbenzyl)benzenesulfonamide
- 4-methoxy-N-(3-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Uniqueness
4-methoxy-N-(3-methylbenzyl)benzenesulfonamide is unique due to the specific positioning of the methoxy and methylbenzyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-4-3-5-13(10-12)11-16-20(17,18)15-8-6-14(19-2)7-9-15/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBDPUYTTIEIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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